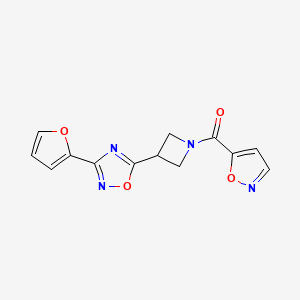

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-13(10-3-4-14-20-10)17-6-8(7-17)12-15-11(16-21-12)9-2-1-5-19-9/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYKKFYHFBKJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NO2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 338.36 g/mol |

| IUPAC Name | (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The furan and oxadiazole moieties are key components in the synthesis process, often involving cyclization reactions and functional group modifications.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing oxadiazole and isoxazole rings. For instance:

- Antibacterial Studies : Research indicates that derivatives of oxadiazole exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone showed promising results against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro tests on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma) revealed that the compound inhibited cell proliferation with IC50 values generally below 50 µM. However, it showed no significant activity against SARS-CoV-2 .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Activity :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Phenyl-Substituted Analogue

A closely related compound, (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone (CAS: 1428355-76-3), replaces the isoxazole-5-yl group with a phenyl ring. This substitution increases the molecular weight to 335.32 g/mol (vs. Phenyl groups are often used to enhance π-π stacking interactions in drug-receptor complexes, whereas isoxazole may introduce hydrogen-bonding capabilities via its oxygen and nitrogen atoms .

2.1.2 Antimicrobial 1,2,4-Oxadiazole Derivatives

Compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole (from ) share the 1,2,4-oxadiazole core but lack the azetidine and isoxazole moieties. These derivatives exhibit antimicrobial activity against enteric pathogens, attributed to their nitro and phenoxy substituents, which enhance electron-withdrawing effects and microbial membrane disruption. In contrast, the furan and azetidine groups in the target compound may confer improved metabolic stability due to reduced susceptibility to oxidative degradation .

2.1.3 Isoxazole-Oxadiazole Hybrids

highlights compounds such as (5-(4-Chlorophenyl)isoxazol-3-yl)methanol and (3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, which combine isoxazole or oxadiazole with chlorophenyl groups. These structures are inhibitors of Notum carboxylesterase, a target in Wnt-signaling pathways. The target compound’s azetidine linker and furan substitution could modulate steric hindrance and solubility compared to these simpler hybrids .

Physicochemical and Pharmacokinetic Properties

A critical challenge in comparing these compounds is the lack of experimental data (e.g., solubility, logP, melting points) for the target molecule. However, inferences can be drawn:

- Molecular Weight : The target compound (286.24) is smaller than phenyl-substituted analogues (335.32) but larger than simpler oxadiazoles (e.g., ~250–270 g/mol for derivatives in ). Lower molecular weight may improve bioavailability .

Data Table: Key Comparisons

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Features | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₁₀N₄O₄ | Furan-2-yl, azetidine, isoxazol-5-yl | 286.24 | Triple heterocyclic system | Antimicrobial, enzyme inhibition |

| Phenyl Analogue | C₁₈H₁₄N₄O₃ | Furan-2-yl, azetidine, phenyl | 335.32 | Enhanced lipophilicity | Drug discovery (CNS targets) |

| 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole | C₂₀H₁₄N₄O₃ | Nitrophenyl, phenoxyphenyl | 358.35 | Antimicrobial activity | Enteric pathogen treatment |

| (3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol | C₉H₆ClN₃O₂ | Chlorophenyl, methanol | 227.62 | Notum inhibition | Wnt-signaling modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.